1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.247. The purity is usually 95%.
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Scientific Research Applications
Environmental and Health Impact Studies
Environmental Exposure to Plasticizers
Studies have examined the environmental and health impacts of plasticizers, such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which are used to replace phthalates in plastics. These studies focus on the measurement of urinary concentrations of oxidative metabolites of DINCH, potentially serving as biomarkers for exposure assessment even at environmental levels (Silva et al., 2013).
Pharmacokinetics and Metabolism
Metabolism of Novel Compounds
Research into the disposition and metabolism of novel compounds, such as GSK2251052, a boron-containing antibiotic, in humans provides insights into pharmacokinetics, tissue distribution, and the role of specific enzymes in metabolite formation. Such studies contribute to understanding how novel therapeutic agents are processed in the body and their potential implications for treatment (Bowers et al., 2013).
Clinical Applications and Safety
Treatment Efficacy and Safety
Investigations into the efficacy and safety of therapeutic agents, such as telotristat ethyl for the treatment of carcinoid syndrome, illustrate the application of chemical compounds in managing specific health conditions. These studies assess the impact of treatment on symptoms, biochemical markers, and overall patient well-being, contributing to the development of effective and safe medical interventions (Kulke et al., 2017).
Biomarker Development
Biomarker Identification for Alcohol Consumption
Research identifying biomarkers, such as ethyl glucuronide, for alcohol consumption and relapse in clinical and forensic settings exemplifies the application of chemical analysis in public health. These studies aim to develop reliable markers that can be used for monitoring alcohol intake, offering tools for both clinical management and legal investigations (Wurst et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures, such as phthalimides, are known to interact with various biological targets
Mode of Action
It’s known that the isoindoline moiety in the compound structure is a key functional group in many bioactive molecules . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have shown antimicrobial potential , suggesting that this compound may also have similar effects
Properties
IUPAC Name |
1-[2-(1,3-dioxoisoindol-2-yl)ethyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-11-8-3-1-2-4-9(8)12(19)17(11)6-5-16-7-10(13(20)21)14-15-16/h1-4,7H,5-6H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLDHOQBADZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(N=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.